molecular formula C13H18ClNO B2795575 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide CAS No. 852400-04-5

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide

Cat. No.: B2795575
CAS No.: 852400-04-5
M. Wt: 239.74
InChI Key: BREYCRYNLNAGQS-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is an organic compound with the molecular formula C13H18ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group attached to the acetamide moiety and a phenylbutyl side chain

Scientific Research Applications

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide has several scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential analgesic or anti-inflammatory properties.

    Chemical Research: The compound is used as a building block in organic synthesis, enabling the development of new chemical entities with diverse biological activities.

    Biological Studies: Researchers utilize this compound to study its effects on biological systems, including its potential as a modulator of enzyme activity or receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially including threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1-phenylbutyl)acetamide typically involves the reaction of 3-methyl-1-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methyl-1-phenylbutylamine+chloroacetyl chlorideThis compound+HCl\text{3-methyl-1-phenylbutylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methyl-1-phenylbutylamine+chloroacetyl chloride→this compound+HCl

The reaction is typically conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form corresponding substituted acetamides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The phenylbutyl side chain can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 3-methyl-1-phenylbutylamine and acetic acid.

    Oxidation and Reduction: Oxidized or reduced derivatives of the phenylbutyl side chain.

Comparison with Similar Compounds

Similar Compounds

    2-chloroacetamide: A simpler analog with a chloro group attached to the acetamide moiety, lacking the phenylbutyl side chain.

    N-(2,6-dimethylphenyl)chloroacetamide: A compound with a similar chloroacetamide structure but with a different aromatic substitution pattern.

Uniqueness

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide is unique due to its specific structural features, including the phenylbutyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in pharmaceuticals and chemical research, where its specific interactions with molecular targets are advantageous.

Properties

IUPAC Name

2-chloro-N-(3-methyl-1-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)8-12(15-13(16)9-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREYCRYNLNAGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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